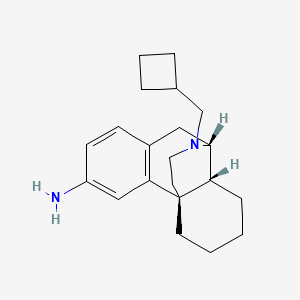
3-Aminobutorphan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MCL-182 is a synthetic organic compound known for its role as an inhibitor of the protein tyrosine phosphatases PTPN1 and PTPN2. These enzymes are involved in various cellular processes, including cell growth and differentiation. MCL-182 has shown potential in promoting immune-dependent anti-tumor effects, making it a compound of interest in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MCL-182 involves multiple steps, including the coupling of specific chemical groups under controlled conditions. One common method involves the use of acylsulfonamides, which are prepared through direct coupling to indole-2-carboxylic acids. The reaction typically requires a solvent like dichloromethane and reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and 4-dimethylaminopyridine .
Industrial Production Methods
Industrial production of MCL-182 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, and mass spectrometry is employed for quality control .
Chemical Reactions Analysis
Types of Reactions
MCL-182 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions often result in the formation of new functionalized derivatives .
Scientific Research Applications
MCL-182 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its ability to inhibit protein tyrosine phosphatases and promote anti-tumor effects.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
MCL-182 exerts its effects by inhibiting the activity of protein tyrosine phosphatases PTPN1 and PTPN2. These enzymes play a critical role in dephosphorylating tyrosine residues on proteins, which is essential for regulating various cellular functions. By inhibiting these enzymes, MCL-182 disrupts normal cellular signaling, leading to altered cell growth and differentiation. This mechanism is particularly relevant in cancer cells, where the inhibition of PTPN1 and PTPN2 can promote apoptosis and reduce tumor growth .
Comparison with Similar Compounds
MCL-182 is structurally related to other protein tyrosine phosphatase inhibitors, such as ABBV-CLS-484. it has unique properties that make it distinct:
Specificity: MCL-182 specifically targets PTPN1 and PTPN2, whereas other inhibitors may have broader activity.
Potency: It has shown higher potency in promoting immune-dependent anti-tumor effects compared to similar compounds.
Molecular Structure: The unique arrangement of functional groups in MCL-182 contributes to its specific binding affinity and inhibitory activity
Similar compounds include:
- ABBV-CLS-484
- Compound 26
- Venetoclax (for comparison in terms of mechanism of action) .
Properties
Molecular Formula |
C21H30N2 |
|---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-amine |
InChI |
InChI=1S/C21H30N2/c22-17-8-7-16-12-20-18-6-1-2-9-21(18,19(16)13-17)10-11-23(20)14-15-4-3-5-15/h7-8,13,15,18,20H,1-6,9-12,14,22H2/t18-,20+,21+/m0/s1 |
InChI Key |
HXKMQQLYEGWJQB-CEWLAPEOSA-N |
Isomeric SMILES |
C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)N)CC5CCC5 |
Canonical SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)N)CC5CCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















